molecular formula C15H16B2O4 B1326291 (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid CAS No. 866100-14-3

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid

Cat. No. B1326291
M. Wt: 281.9 g/mol
InChI Key: LUVUGOUOAXADNE-UHFFFAOYSA-N
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Description

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is a compound that belongs to the class of fluorene derivatives, which are known for their luminescent properties and practical value, particularly in the field of organic light-emitting diode (OLED) materials. The compound features a fluorene backbone substituted with two boronic acid groups at the 2,7-positions and two methyl groups at the 9-position, which may influence its electronic properties and reactivity .

Synthesis Analysis

The synthesis of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid involves a multi-step process starting from commercial fluorene. The synthesis typically includes bromination, methylation, and a Grignard reaction, followed by a Suzuki coupling and hydrolysis to introduce the boronic acid functionalities . The synthesis conditions are optimized to achieve high yields and short reaction times, making the process efficient and practical for producing this intermediate for OLED materials .

Molecular Structure Analysis

While the exact molecular structure of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid is not detailed in the provided papers, a related compound, 1,8-dimethylfluoren-9-one, has been analyzed using X-ray diffractometry. This analysis revealed a nearly planar structure with a slight deviation of the oxygen atom and a mutual inclination between the benzene rings. The presence of methyl groups introduces bending in the C-C bonds, which could be relevant for understanding the structural aspects of the diboronic acid derivative .

Chemical Reactions Analysis

The fluorene-based boronic acids, including (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid, exhibit reactivity that is useful in sensing applications. For instance, they can act as fluorescent chemosensors for various analytes, such as monosaccharides at physiological pH, due to the boronic acid groups' ability to bind to diols in saccharides . Additionally, a derivative of this compound has been reported as an exclusive fluorescence sensor for 2,4,6-trinitrophenol (TNP) and acetate ions, suggesting that the diboronic acid could also have potential applications in the detection of other substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid are influenced by its molecular structure. The luminescent nature of fluorene derivatives makes them suitable for applications in OLEDs. The boronic acid groups confer the ability to form reversible covalent complexes with diols, which is a key feature for their use as chemosensors. The stability constants and detection limits for these interactions have been studied, indicating high selectivity and sensitivity, particularly for D-fructose . The compound's properties are tailored for its role as an intermediate in the synthesis of materials with specific electronic and optical characteristics .

Scientific Research Applications

Fluorescent Chemosensor for Monosaccharides

  • Application : Two fluorene-based boronic acids, including 9,9-dimethyl-9H-fluoren-2,7-diyl-2,7-diboronic acid, have been synthesized and used as fluorescent chemosensors for the detection of D-monosaccharides at physiological pH. They exhibit high selectivity and sensitivity, particularly for D-fructose, with impressive stability constants (Hosseinzadeh, Mohadjerani, & Pooryousef, 2015).

Fluorescent Quenching Detection

  • Application : The compound has been used in the synthesis of a fluorescent sensor for the detection of 2,4,6-trinitrophenol (TNP) and acetate ions. This sensor exhibits high efficiency for TNP detection, achieving micromolar level sensitivity (Ni et al., 2016).

Lanthanide–Organic Framework for Sensing

  • Application : This compound has been used to create a series of lanthanide coordination compounds for fluorescent sensing of various cations and anions simultaneously. These compounds have demonstrated high efficiency and selectivity in detecting multiple ions, offering superior performance compared to previous probes (Li, Zhou, Bai, & Xing, 2020).

OLED Material Synthesis

  • Application : It serves as an important intermediate for the synthesis of OLED materials, showing promise in the development of luminescent materials with good prospects and practical value (Xue-feng, 2013).

Synthesis of 9H-Fluorene Derivatives

  • Application : It has been utilized in a Pd(0)-catalyzed cross-coupling reaction to efficiently synthesize 9H-fluorene derivatives, offering an excellent alternative method for this synthesis (Xu et al., 2015).

Electroluminescent and Sensory Applications

  • Application : The compound contributes to the synthesis of various fluorene-based copolymers with applications in electrochromic properties and sensory abilities for metal ions, particularly Fe3+ ions. These polymers exhibit unique optical and electronic properties (Ibrahimova et al., 2013).

properties

IUPAC Name

(7-borono-9,9-dimethylfluoren-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16B2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8,18-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVUGOUOAXADNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647522
Record name (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid

CAS RN

866100-14-3
Record name (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-Dimethylfluorene-2,7-diboronic acid
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